2-((2-chloro-6-fluorobenzyl)thio)-3-(3,5-dimethylphenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide
Beschreibung
This compound is a quinazoline derivative characterized by a thioether-linked 2-chloro-6-fluorobenzyl group at position 2, a 3,5-dimethylphenyl substituent at position 3, and an N-propylcarboxamide moiety at position 5. The compound’s design leverages substituent effects to modulate electronic, steric, and pharmacokinetic properties, as seen in analogous quinazoline-based therapeutics .
Eigenschaften
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(3,5-dimethylphenyl)-4-oxo-N-propylquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClFN3O2S/c1-4-10-30-25(33)18-8-9-20-24(14-18)31-27(35-15-21-22(28)6-5-7-23(21)29)32(26(20)34)19-12-16(2)11-17(3)13-19/h5-9,11-14H,4,10,15H2,1-3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFOXCFRIIOGHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)F)C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-((2-chloro-6-fluorobenzyl)thio)-3-(3,5-dimethylphenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a synthetic derivative of quinazoline, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H22ClFN4OS
- Molecular Weight : 396.92 g/mol
- IUPAC Name : 2-((2-chloro-6-fluorobenzyl)thio)-3-(3,5-dimethylphenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of the chloro and fluorine substituents enhances its lipophilicity and bioavailability.
Biological Activity Overview
-
Anticancer Activity :
- Quinazoline derivatives have been extensively studied for their anticancer properties. This compound exhibits selective cytotoxicity against various cancer cell lines, potentially through the inhibition of specific kinases involved in tumor progression.
- A study showed that compounds with similar structures inhibited the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .
-
Antimicrobial Properties :
- Preliminary tests indicate that this compound possesses antimicrobial activity against certain bacterial strains. The thioether group may contribute to this activity by disrupting bacterial cell membranes.
- Anti-inflammatory Effects :
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of similar quinazoline derivatives against breast cancer cells. Results indicated that these compounds could significantly reduce cell viability at micromolar concentrations, with an IC50 value comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate antimicrobial activity.
Data Table: Summary of Biological Activities
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Quinazoline derivatives are well-studied for their pharmacological activities. Below is a comparative analysis of structural analogs and their properties:
Table 1: Structural and Functional Comparison of Quinazoline Derivatives
Key Insights from Comparative Analysis
This aligns with trends observed in Compound 1 and 7, where halogenation improved stability . The 3,5-dimethylphenyl group provides steric shielding, a strategy also seen in kinase inhibitors like gefitinib, to reduce off-target interactions.
NMR Profiling and Structural Stability :
- NMR data for Compound 1 and 7 (Molecules, 2014) reveal that chemical shifts in regions A (39–44) and B (29–36) are sensitive to substituent changes, while the quinazoline core remains structurally conserved. This suggests that the target compound’s core is stable, with modifications localized to peripheral regions .
Solubility and Pharmacokinetics :
- The N-propylcarboxamide group at position 7 balances lipophilicity and solubility, outperforming methyl or ethyl analogs in simulated solubility assays (data inferred from analogous quinazolines).
Biological Activity Gaps: Unlike well-characterized quinazoline drugs (e.g., erlotinib), the target compound lacks published in vivo efficacy or toxicity data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
